molecular formula C7H12ClN B12289526 (3S)-3-ethynylpiperidine;hydrochloride

(3S)-3-ethynylpiperidine;hydrochloride

Cat. No.: B12289526
M. Wt: 145.63 g/mol
InChI Key: DOVRPBHQYGSJIU-OGFXRTJISA-N
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Description

Contextual Significance of the Piperidine (B6355638) Scaffold in Contemporary Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in modern organic and medicinal chemistry. nih.gov This scaffold is a prevalent core in a vast number of pharmaceuticals and naturally occurring alkaloids. researchgate.netijnrd.orgwikipedia.orgwikipedia.org Its widespread presence is attributed to its favorable physicochemical properties, which can enhance the drug-like characteristics of a molecule. researchgate.net

The integration of a piperidine ring into a molecular structure often leads to improved pharmacokinetic and pharmacodynamic properties, such as enhanced membrane permeability, metabolic stability, and receptor binding affinity. researchgate.netthieme-connect.com Piperidine derivatives are found in more than twenty classes of pharmaceuticals, highlighting their versatility. researchgate.net Naturally occurring piperidine alkaloids, such as piperine (B192125) from black pepper (Piper nigrum), have a long history of use and exhibit a range of biological activities. wikipedia.orgtaylorandfrancis.comnih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry, as these compounds serve as foundational building blocks for new therapeutic agents. nih.gov

Unique Research Attributes of (3S)-3-ethynylpiperidine as a Chiral Building Block

In the synthesis of new drugs and other high-value chemical entities, chiral building blocks are invaluable intermediates. buchler-gmbh.com These are molecules with defined stereochemistry that serve as starting points for constructing complex target molecules. nih.gov The pharmaceutical industry has a high demand for such building blocks because most biological targets, like enzymes and receptors, are themselves chiral, and their interaction with drug molecules often requires a precise stereochemical match to ensure efficacy.

(3S)-3-ethynylpiperidine stands out as a significant chiral building block due to its distinct structural features. evitachem.com It possesses a piperidine ring with a stereocenter at the 3-position, presenting the specific (S)-enantiomer. This pre-defined chirality is essential for creating stereochemically pure final products. Furthermore, the compound features an ethynyl (B1212043) group (–C≡CH), a highly versatile and reactive functional group in organic synthesis. evitachem.comwikipedia.org This terminal alkyne can participate in a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and coupling reactions, making it a valuable handle for molecular elaboration. evitachem.comwikipedia.org These attributes make (3S)-3-ethynylpiperidine a key intermediate in the synthesis of novel compounds, particularly those targeting neurological disorders. evitachem.com

Table 1: Physicochemical Properties of (3S)-3-ethynylpiperidine;hydrochloride

Property Value
IUPAC Name This compound
Molecular Formula C₇H₁₂ClN
Molecular Weight 145.63 g/mol
CAS Number 2199320-88-0
Physical State Solid
Storage Temperature 2-8°C

Source: EvitaChem, Chiralen evitachem.comchiralen.com

Overview of Research Trajectories for Ethynyl-Substituted Piperidine Derivatives

Research involving ethynyl-substituted piperidine derivatives is largely driven by their potential in drug discovery and development. The presence of the ethynyl group provides a reactive site for a multitude of synthetic strategies, enabling the creation of diverse libraries of compounds for biological screening. evitachem.com The alkyne functionality is particularly useful for reactions like metal-catalyzed cross-couplings and cycloadditions, such as the Diels-Alder reaction, which are powerful methods for constructing complex molecular architectures. acs.org

The focus of research on substituted piperidines often lies in exploring their therapeutic potential across various disease areas. Studies have investigated piperidine derivatives for a range of biological activities, including antioxidant, anti-Alzheimer's, and anticonvulsant properties. ajchem-a.comnih.gov The specific substitution pattern on the piperidine ring is critical, as it significantly influences the compound's biological activity and selectivity. rsc.org The introduction of an ethynyl group not only serves as a synthetic handle but can also modulate the electronic properties and spatial arrangement of the molecule, potentially enhancing its interaction with biological targets. Consequently, ethynyl-substituted piperidines like (3S)-3-ethynylpiperidine are valuable scaffolds for the rational design and synthesis of new generations of therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

(3S)-3-ethynylpiperidine;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H/t7-;/m1./s1

InChI Key

DOVRPBHQYGSJIU-OGFXRTJISA-N

Isomeric SMILES

C#C[C@@H]1CCCNC1.Cl

Canonical SMILES

C#CC1CCCNC1.Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3s 3 Ethynylpiperidine and Chiral Piperidine Analogs

Enantioselective Total Synthesis Routes to Chiral Piperidines

The creation of chiral piperidines with defined stereochemistry is a formidable challenge that has been addressed through various innovative synthetic strategies. These approaches aim to control the three-dimensional arrangement of atoms in the piperidine (B6355638) ring, which is crucial for the biological activity of the final compound.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable example involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully employed for the synthesis of 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov Subsequent reduction of the tetrahydropyridine (B1245486) ring yields the desired chiral piperidine. nih.gov This strategy offers a versatile route to a wide variety of enantioenriched 3-substituted piperidines. nih.gov

Another significant advancement in asymmetric catalysis is the use of organocatalysis. For instance, a highly enantioselective formal [4+2] annulation has been developed for the one-pot synthesis of functionalized piperidines. This reaction proceeds via an organocatalytic direct Mannich reaction followed by a reductive cyclization, affording 2,3-substituted piperidines with high yields and exceptional enantioselectivities. nih.gov

Catalyst TypeReactionKey Features
Rhodium-basedAsymmetric Reductive HeckHigh yield and enantioselectivity for 3-substituted piperidines. nih.gov
OrganocatalystMannich-Reductive CyclizationOne-pot synthesis, high yields, and excellent enantioselectivity for 2,3-substituted piperidines. nih.gov

Diastereoselective and Enantioselective Reductive Cyclizations

Reductive cyclization reactions provide a powerful means to construct the piperidine ring with stereochemical control. These reactions often involve the formation of one or more C-N or C-C bonds in a single step, leading to the heterocyclic core. Diastereoselective reductive amination followed by an aza-Michael reaction has been reported as a robust method for the de novo synthesis of N-(hetero)aryl piperidines. nih.gov This sequence allows for the rapid construction of complex polysubstituted piperidine rings from readily available starting materials. nih.gov

Furthermore, iridium-catalyzed hydrogen borrowing [5+1] annulation has been developed for the stereoselective synthesis of substituted piperidines. This method involves the intermolecular amination of a diol followed by an intramolecular cyclization, forming two new C-N bonds. nih.gov This approach is particularly noteworthy for its use of water as a solvent, which can prevent racemization of enantioenriched substrates. nih.gov

Application of Chiral Auxiliaries in Piperidine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in the synthesis of chiral piperidines. Carbohydrate-derived auxiliaries, for example, have proven effective in the stereoselective synthesis of piperidine alkaloids. wikipedia.org The steric and stereoelectronic properties of these sugar-based auxiliaries allow for high diastereoselectivity in reactions such as the domino Mannich–Michael reaction to form N-arabinosyl dehydropiperidinones. wikipedia.org

Another class of widely used chiral auxiliaries is the Evans oxazolidinones. rsc.org These auxiliaries can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which are key steps in the construction of functionalized piperidine precursors. rsc.org Pseudoephedrine is another versatile chiral auxiliary that can be used to direct the alkylation of amides, leading to the formation of chiral piperidine building blocks with high diastereoselectivity. rsc.org

Chiral AuxiliaryKey Application in Piperidine Synthesis
CarbohydratesDiastereoselective domino Mannich–Michael reactions. wikipedia.org
Evans OxazolidinonesStereocontrolled alkylation and aldol reactions. rsc.org
PseudoephedrineDiastereoselective alkylation of amides. rsc.org

Functionalization Strategies for Ethynylpiperidine Core

Once the chiral piperidine scaffold is constructed, further functionalization is often necessary to introduce desired chemical moieties. For (3S)-3-ethynylpiperidine, the introduction of the ethynyl (B1212043) group and potential derivatization of other functional groups are key synthetic considerations.

Introduction of Ethynyl Moieties into Piperidine Scaffolds

A common and powerful method for introducing an ethynyl group onto a heterocyclic scaffold is the Sonogashira coupling reaction. researchgate.netmdpi.com This palladium- and copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the context of piperidine synthesis, a suitable precursor would be a piperidine derivative bearing a halide or triflate at the 3-position. This precursor could then be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. mdpi.com

Alternatively, the ethynyl group can be introduced by the addition of an acetylide anion to a ketone. For the synthesis of (3S)-3-ethynylpiperidine, a plausible route involves the stereoselective reduction of a suitable precursor to (S)-N-Boc-3-hydroxypiperidine. google.comresearchgate.net This chiral alcohol can then be oxidized to the corresponding ketone, N-Boc-3-piperidone. Subsequent ethynylation of this ketone with an acetylide reagent, such as ethynylmagnesium bromide or lithium acetylide, would furnish a racemic mixture of 3-ethynyl-3-hydroxypiperidine. Stereoselective ethynylation methods or chiral separation would be required to obtain the desired (3S) isomer.

Selective Acylation and Derivatization at Hydroxyl Positions

In cases where the ethynylation of a piperidone results in a tertiary alcohol, such as 3-hydroxy-3-ethynylpiperidine, selective derivatization of the hydroxyl group may be desired. Selective acylation is a common transformation used to introduce ester functionalities, which can act as prodrug moieties or modulate the physicochemical properties of the molecule.

Achieving selective acylation in the presence of other nucleophilic groups, such as the piperidine nitrogen, requires careful consideration of reaction conditions and the use of protecting groups. The piperidine nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) during the synthesis. For the selective acylation of a hydroxyl group, various reagents can be employed. Acid chlorides or anhydrides can be used in the presence of a non-nucleophilic base. More sophisticated acylating agents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have been developed for the highly selective acylation of primary amines and can be adapted for the acylation of hydroxyl groups under specific conditions. The choice of acylating agent and reaction conditions is crucial to prevent side reactions and ensure high yields of the desired acylated product.

Advanced Synthetic Techniques for Piperidine Derivatives

Recent years have seen a surge in the development of sophisticated synthetic methods that provide access to complex and chirally pure piperidine structures. These techniques often offer improved yields, scalability, and greener reaction profiles compared to traditional multi-step syntheses.

Flow chemistry and electroorganic synthesis represent powerful tools for the modern synthetic chemist, enabling reactions that can be difficult or hazardous to perform using conventional batch methods. These techniques offer precise control over reaction parameters, enhanced safety, and often lead to improved yields and scalability.

Electroorganic synthesis, particularly when integrated into a flow system, provides a green and efficient alternative to chemical oxidants and reductants. A notable application is the anodic methoxylation of N-formylpiperidine. In this process, an undivided microfluidic electrolysis cell is used for the efficient and scalable synthesis of a key methoxylated piperidine intermediate. unimi.itnih.govnih.gov This intermediate serves as a stable precursor to a reactive N-formyliminium ion, which can then be subjected to nucleophilic attack to introduce substituents at the C-2 position. unimi.itnih.govnih.gov Researchers have demonstrated that this flow electrolysis can be conducted at ambient temperature, achieving a multi-gram scale synthesis of the intermediate without the need for chemical oxidizing agents. unimi.itnih.gov

While this method has been exemplified for 2-substituted piperidines, its principles could be extended to precursors for 3-substituted analogs. The use of a continuous flow reactor allows for safe, on-demand production of reactive intermediates, a significant advantage for industrial applications. organic-chemistry.org

Table 1: Example of Flow Electroorganic Synthesis for a Piperidine Intermediate

Starting MaterialTechniqueKey IntermediateScaleYieldReference
N-formylpiperidineAnodic α-methoxylation in an undivided electrochemical flow cell2-methoxypiperidine-1-carbaldehyde>23 gHigh unimi.itnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are highly valued for their efficiency and atom economy. mdpi.commdpi.com Similarly, cascade (or domino) reactions, involving two or more sequential bond-forming transformations under the same reaction conditions, allow for the rapid construction of complex molecular architectures from simple precursors. nih.gov

These strategies are exceptionally well-suited for creating diverse libraries of polysubstituted piperidines. For instance, a three-component reaction has been designed to access complex α-hydroxyalkyl piperidines with high diastereocontrol. nih.gov This tandem aza[4+2] cycloaddition/allylboration process combines a maleimide (B117702), a 4-borono-hydrazonodiene, and an aldehyde in one pot, generating a piperidine product with four stereogenic centers. nih.gov The versatility of this approach allows for wide variation in each component, making it ideal for diversity-oriented synthesis. nih.govresearchgate.net

Cascade reactions are also prominent in piperidine synthesis. An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described, which proceeds through an acid-mediated functionalization of the alkyne to form an enamine, followed by the generation of an iminium ion and subsequent reduction to yield the piperidine ring. mdpi.com Such reactions streamline synthetic sequences by avoiding the isolation of intermediates, thereby saving time and resources.

Table 2: Example of a Three-Component Reaction for Polysubstituted Piperidine Synthesis

Reaction TypeComponentsKey FeaturesProductReference
Aza[4+2]/Allylboration1. N-substituted maleimide 2. 4-borono-hydrazonodiene 3. Aldehyde- One-pot tandem reaction
  • Creates four stereogenic centers
  • High diastereocontrol
  • Wide substrate scope
  • Polysubstituted α-hydroxyalkyl piperidine nih.gov
    Cyclocondensation1. Aromatic aldehyde
  • Amine (e.g., aniline)
  • β-ketoester
  • - One-pot synthesis
  • Environmentally friendly (aqueous media)
  • Simple workup
  • Highly functionalized piperidine mdpi.com

    The asymmetric hydrogenation of pyridine derivatives and the reductive amination of carbonyl compounds are cornerstone strategies for producing enantiomerically enriched piperidines.

    Asymmetric hydrogenation of N-activated pyridinium (B92312) salts is a powerful method for accessing chiral piperidines. unimi.it However, the hydrogenation of 3-substituted pyridines has proven more challenging than that of their 2-substituted counterparts. unimi.it Significant progress has been made using rhodium and iridium-based catalysts. For example, a Rh-JosiPhos catalyst system has been successfully used for the highly enantioselective hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving up to 90% enantiomeric excess (ee). unimi.it Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to effectively construct multiple stereogenic centers on the piperidine ring. oup.com A more recent approach involves a three-step sequence: partial reduction of pyridine, a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine with a boronic acid, and a final reduction to furnish the 3-substituted piperidine. nih.govacs.org

    Reductive amination is a versatile and widely used method for forming C-N bonds and is central to many piperidine syntheses. researchgate.netorganic-chemistry.org The reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com This process can be applied intramolecularly to form the piperidine ring. For instance, a suitably functionalized linear amino-aldehyde or amino-ketone can undergo cyclization via reductive amination to yield a piperidine. mdpi.com The development of direct asymmetric reductive amination, using chiral catalysts, has further enhanced the utility of this method, allowing for the one-step synthesis of chiral amines from ketones and an amine source. researchgate.netresearchgate.net

    Table 3: Selected Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis

    Precursor TypeCatalyst SystemKey FeaturesProductEnantiomeric Excess (ee)Reference
    N-benzyl-3-substituted pyridinium saltRh-JosiPhosFirst highly enantioselective hydrogenation of 3-substituted pyridines.Chiral 3-substituted piperidineUp to 90% unimi.it
    α,β-disubstituted unsaturated lactamRh-catalystProvides access to trans-3,4-disubstituted piperidines.Chiral lactam with 1,2-consecutive stereocentersHigh nih.govacs.org
    Phenyl pyridine-1(2H)-carboxylate + Boronic AcidRh-catalystAsymmetric reductive Heck-type reaction followed by hydrogenation.Chiral 3-aryl piperidineExcellent nih.govacs.org

    Stereochemical Control and Analysis in the Research of 3s 3 Ethynylpiperidine Systems

    Methodologies for Chiral Optimization in Piperidine (B6355638) Synthesis

    The synthesis of enantiomerically enriched 3-substituted piperidines is a significant challenge that has been addressed through various advanced organic synthesis strategies. researchgate.netacs.org These methods are essential for accessing specific stereoisomers like (3S)-3-ethynylpiperidine while avoiding the formation of its unwanted enantiomer.

    Key strategies for achieving stereochemical control include:

    Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can form 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with high yield and enantioselectivity. researchgate.netresearchgate.net These intermediates can then be reduced to the corresponding chiral piperidines. researchgate.net Similarly, copper-catalyzed cyclizative aminoboration of unsaturated amines provides a pathway to enantiomerically enriched 2,3-cis-disubstituted piperidines. nih.gov

    Chemo-enzymatic Methods: Combining the strengths of chemical synthesis and biocatalysis offers a powerful route to chiral piperidines. udel.edu For instance, a one-pot cascade reaction involving an amine oxidase and an ene imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. udel.edu The choice of enzyme can direct the reaction to yield either the (R)- or (S)-product with high stereoselectivity. udel.edu

    Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For piperidine synthesis, carbohydrate-based auxiliaries like D-arabinopyranosylamine have been employed. A domino Mannich-Michael reaction using an aldimine derived from this auxiliary can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to various substituted piperidine derivatives.

    Substrate-Controlled Synthesis: In this strategy, the existing stereochemistry in a starting material directs the formation of new stereocenters. A highly stereoselective synthesis of piperidine alkaloids has been achieved starting from chiral aziridines. nih.gov The inherent chirality of the aziridine (B145994) starting material controls the stereochemical outcome of subsequent reactions, such as intramolecular reductive amination, to form the piperidine ring. nih.gov

    These methodologies represent a sophisticated toolkit for the modern chemist, enabling the targeted synthesis of specific piperidine stereoisomers. The selection of a particular method depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts.

    Table 1: Comparison of Chiral Synthesis Strategies for Piperidines

    MethodologyKey PrincipleTypical Reagents/CatalystsKey IntermediatesReference
    Catalytic Asymmetric SynthesisChiral catalyst transfers stereochemical information.Rhodium complexes (e.g., [Rh(cod)OH]₂), Chiral ligands (e.g., (S)-Segphos)Tetrahydropyridines researchgate.netresearchgate.net
    Chemo-enzymatic SynthesisEnzymes catalyze stereoselective transformations.Amine Oxidase, Ene Imine Reductase (EneIRED)Chiral iminium ions udel.edu
    Chiral AuxiliaryA removable chiral group directs stereochemistry.D-arabinopyranosylamineN-glycosyl dehydropiperidinones
    Substrate ControlExisting stereocenter in substrate directs new ones.Chiral aziridinesAziridine-derived aldehydes/ketones nih.gov

    Spectroscopic and Chromatographic Techniques for Enantiomeric Purity Assessment

    Once a chiral synthesis is performed, it is crucial to determine its success by measuring the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. heraldopenaccess.usnih.gov

    For compounds like piperidin-3-amine (B1201142), which is structurally analogous to 3-ethynylpiperidine (B1602888), direct analysis can be challenging if the molecule lacks a chromophore for UV detection. nih.gov A common solution is pre-column derivatization, where the analyte is reacted with a reagent to attach a UV-active group. nih.gov For example, piperidin-3-amine enantiomers have been successfully separated and quantified after derivatization with para-toluenesulfonyl chloride (PTSC). nih.gov The resulting diastereomeric sulfonamides are then separated on a chiral stationary phase column, such as a Chiralpak AD-H, allowing for their detection and quantification by a UV detector. nih.gov The resolution between the enantiomeric peaks is a key measure of the separation's effectiveness. nih.gov

    Gas Chromatography (GC), often coupled with Mass Spectrometry (GC/MS), is another powerful technique for chiral analysis. gcms.cz Similar to HPLC, direct separation of enantiomers on a standard achiral column is not possible. The solution is to use a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent that converts the enantiomeric analytes into a pair of diastereomers. researchgate.netchromtech.com These diastereomers have different physical properties and can be separated on a conventional achiral GC column. researchgate.net

    The reaction involves coupling the chiral amine, such as (3S)-3-ethynylpiperidine, with the CDA. Common CDAs for amines include N-trifluoroacetyl-L-prolyl chloride (TPC) and (-)-menthylchloroformate. researchgate.net The resulting diastereomeric amides or carbamates exhibit different retention times in the GC, allowing for their separation and quantification. researchgate.net The mass spectrometer provides structural confirmation of the derivatives. This method is highly sensitive and is widely used to determine the enantiomeric purity of amines and amino acids. nih.gov

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation, including the determination of stereochemistry. rsc.org For chiral molecules, this can be achieved by converting the enantiomers into diastereomers with distinct NMR spectra. A classic method involves the use of a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. acs.orgspringernature.com

    When a chiral amine like (3S)-3-ethynylpiperidine is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride, two different diastereomeric amides are formed. acs.org Due to the different spatial arrangement of the groups in the two diastereomers, the protons in the vicinity of the chiral center experience different magnetic environments. Specifically, the anisotropic shielding effect of the phenyl group in the Mosher's acid moiety causes protons on one side of the molecule to be shielded (shifted to a higher field, lower ppm) and those on the other side to be deshielded (shifted to a lower field, higher ppm). springernature.com By comparing the ¹H NMR spectra of the two diastereomeric amides, a systematic difference in chemical shifts (Δδ = δS - δR) can be observed for protons near the stereocenter, allowing for the unambiguous assignment of the absolute configuration. springernature.com More recently, 19F NMR-based chemosensing has also emerged as a powerful method for differentiating enantiomers of N-heterocycles, including 3-substituted piperidines. nih.gov

    X-ray Crystallography for Absolute Stereochemistry Determination of Piperidine Compounds

    While spectroscopic and chromatographic methods are excellent for determining enantiomeric purity and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.uk This technique provides an unambiguous three-dimensional map of the atomic positions in a crystalline solid. acs.org

    For this method to be successful, the compound, or a suitable derivative, must be crystallized to a quality sufficient for diffraction analysis. researchgate.net The relative stereochemistry of piperidine derivatives has been confirmed by analyzing the crystal structures of derivatives such as N-tosylated compounds. rsc.orgnih.gov To determine the absolute configuration, the analysis must be performed on an enantiomerically pure crystal, which will crystallize in one of the 65 chiral (non-centrosymmetric) space groups. ed.ac.uk The determination of the true enantiomer is typically achieved by analyzing the effects of anomalous dispersion, which are small but measurable differences in the scattering of X-rays by the atoms in the crystal. ed.ac.uk The Flack parameter is a value calculated from the diffraction data that indicates whether the correct absolute structure has been modeled; a value close to zero for a given configuration confirms its assignment. ed.ac.uk This technique has been used to definitively assign the absolute configuration of complex chiral piperazine-containing molecules. acs.orgnih.gov

    Table 2: Analytical Techniques for Chiral Piperidine Characterization

    TechniquePrincipleApplicationTypical Reagents/ConditionsReference
    Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity (ee) determination.Chiralpak AD-H column; Pre-column derivatization (e.g., with PTSC). nih.gov
    GC/MS with CDAConversion of enantiomers to separable diastereomers.Enantiomeric purity (ee) determination.Chiral Derivatizing Agent (CDA) like TPC; Achiral GC column. researchgate.net
    NMR with Chiral ReagentFormation of diastereomers with distinct NMR spectra.Determination of absolute configuration and ee.Mosher's acid ((R)- and (S)-MTPA-Cl). acs.orgspringernature.com
    X-ray CrystallographyDirect determination of 3D atomic arrangement in a crystal.Unambiguous determination of absolute configuration.Single crystal of an enantiopure compound; Analysis of anomalous dispersion (Flack parameter). researchgate.neted.ac.uk

    Rational Design and Strategic Derivatization of 3s 3 Ethynylpiperidine Analogs

    Introduction of Diverse Substituents to Modulate Molecular Properties

    The functionalization of the piperidine (B6355638) ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and biological properties. researchgate.net The introduction of various substituents—atoms or groups of atoms replacing another—can alter characteristics such as lipophilicity, polarity, and steric profile, which in turn influences how the molecule interacts with its biological target. wikipedia.org

    Research has explored numerous methods for creating substituted piperidines. These strategies often involve the formation of the piperidine ring itself through processes like hydrogenation of pyridine (B92270) precursors or various cyclization reactions. nih.gov For instance, palladium-catalyzed reactions have been developed for the enantioselective synthesis of substituted piperidines from alkenes. nih.gov

    The strategic placement of substituents is crucial. For example, in the design of N-benzyl-piperidine derivatives, rational modifications to the core structure were made to target multiple enzymes involved in Alzheimer's disease. nih.gov Computational studies, including docking and molecular dynamics, help predict how these substitutions will affect the binding affinity to target proteins. nih.govrsc.org In one study, derivatives were designed to be orally bioavailable and capable of crossing the blood-brain barrier, with predictions indicating low toxicity. nih.gov The addition of methyl groups to the piperidine ring has also been noted for its potential to enhance anticancer properties in certain sulfonamides. ajchem-a.com

    Table 1: Examples of Substitutions on the Piperidine Scaffold and Their Rationale This table is interactive. You can sort and filter the data.

    Derivative Class Substituent Example Position of Substitution Rationale/Effect Target/Application Reference
    N-benzyl-piperidines N-benzyl group Piperidine Nitrogen Rational modification of donepezil (B133215) structure AChE/BuChE Inhibition (Alzheimer's) nih.gov
    Piperidine-based S1R Ligands 4-phenylpiperazine tail Piperidine Nitrogen Creates a positive ionizable functionality for receptor binding Sigma-1 Receptor (S1R) Agonism rsc.org
    Piperidine-substituted sulfonamides Methyl group C3 or C4 of piperidine ring Enhancement of anticancer activity Anticancer ajchem-a.com

    Exploitation of the Ethynyl (B1212043) Moiety for Further Chemical Transformations

    The ethynyl group (–C≡CH) on the (3S)-3-ethynylpiperidine scaffold is a highly versatile functional group, serving as a reactive handle for a wide array of chemical transformations. This allows for the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

    One prominent application of the terminal alkyne is in copper-catalyzed reactions. For example, new polysubstituted propargylamine (B41283) analogs, which incorporate both a quinazoline (B50416) and a propargylamine scaffold, have been synthesized in high yields through a one-step, copper-catalyzed reaction involving an ethynylphenyl amine, an aldehyde, and piperidine. ajchem-a.com This demonstrates how the ethynyl group can be used to link different pharmacophores together.

    Other key transformations involving the ethynyl moiety include:

    Sonogashira Coupling: A cross-coupling reaction that pairs terminal alkynes with aryl or vinyl halides, enabling the direct connection of the piperidine scaffold to various aromatic systems.

    Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that forms a stable triazole ring, linking the ethynyl-piperidine to another molecule containing an azide (B81097) group.

    Mannich Reaction: This reaction can involve the acetylenic proton to form β-amino ketones, adding further diversity to the molecular structure.

    Reductive Cyclization: The alkyne can participate in intramolecular cyclization cascades to form fused ring systems, such as in the 6-endo-dig reductive hydroamination/cyclization which yields a piperidine ring. nih.gov

    These transformations are instrumental in creating libraries of diverse compounds from a single, versatile starting material like (3S)-3-ethynylpiperidine, facilitating the exploration of structure-activity relationships.

    Design of Hybrid Scaffolds Incorporating (3S)-3-ethynylpiperidine

    In medicinal chemistry, a hybrid scaffold refers to a molecule that combines two or more distinct pharmacophoric units into a single chemical entity. The goal is often to create a compound that can interact with multiple biological targets or to merge the favorable properties of different parent molecules. nih.gov The (3S)-3-ethynylpiperidine framework is an excellent foundation for creating such hybrids.

    For instance, research into ligands for the Sigma-1 receptor (S1R), a target for central nervous system (CNS) disorders, has led to the discovery of potent compounds based on a piperidine/piperazine (B1678402) scaffold. rsc.orgrsc.org One such compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified as a high-affinity S1R agonist. rsc.org This molecule is a clear example of a hybrid scaffold, where the piperidine moiety provides a key interaction point (a positive ionizable nitrogen) and is linked to a distinct phenylpiperazine tail that occupies a hydrophobic pocket in the receptor. rsc.org

    The design of these hybrids is often guided by computational analysis to understand how the different parts of the molecule interact with the target protein. rsc.org Molecular dynamics simulations can reveal the key amino acid residues that stabilize the ligand-receptor complex, confirming the rationale behind the hybrid design. rsc.org This approach of combining structural motifs is a powerful strategy for developing novel therapeutics.

    Development of Multi-Target Directed Ligands from Piperidine Derivatives

    Complex multifactorial diseases, such as Alzheimer's disease (AD), have spurred the development of multi-target directed ligands (MTDLs). ebi.ac.uk The MTDL strategy aims to design a single molecule that can modulate multiple biological targets involved in the disease's pathogenic cascade, potentially offering greater therapeutic efficacy than single-target drugs. nih.govnih.gov Piperidine derivatives have emerged as a promising class of scaffolds for creating MTDLs for AD. nih.gov

    The rationale is based on simultaneously inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as preventing the aggregation of amyloid-beta (Aβ) peptides and inhibiting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). ebi.ac.uknih.gov

    Several successful examples have been reported:

    A series of MTDLs synthesized from the natural piperidine alkaloid piperine (B192125) led to the identification of compound PD07 . This compound showed significant inhibitory activity against cholinesterases (ChEs) and BACE1, and also inhibited Aβ aggregation. nih.gov In vivo studies confirmed that PD07 improved memory and cognition in animal models. nih.gov

    Based on the structure of the AChE inhibitor donepezil, new N-benzyl-piperidine derivatives were designed as dual AChE and BuChE inhibitors. nih.gov Compound 4a was identified as the most potent, with low micromolar inhibitory concentrations (IC₅₀) against both enzymes, corroborating in silico predictions. nih.gov

    Another series of piperidine derivatives yielded compound 5k , a potent and highly selective AChE inhibitor with an IC₅₀ value in the low nanomolar range. ebi.ac.uk This compound was also a highly effective inhibitor of self-induced Aβ aggregation, demonstrating its potential as a promising MTDL for AD. ebi.ac.uk

    These findings underscore the immense potential of the piperidine scaffold in the rational design of sophisticated ligands capable of tackling complex diseases through a multi-targeted approach.

    Table 2: Activity of Multi-Target Directed Piperidine Derivatives This table is interactive. You can sort and filter the data.

    Compound Target(s) IC₅₀ Value Key Finding Reference
    PD07 ChEs, BACE1, Aβ Aggregation Not specified Potent multi-target lead from piperine; improved memory in vivo. nih.gov
    4a AChE 2.08 ± 0.16 µM Potent dual inhibitor rationally designed from donepezil. nih.gov
    4a BuChE 7.41 ± 0.44 µM Potent dual inhibitor rationally designed from donepezil. nih.gov
    5k AChE 2.13 nM Highly potent and selective AChE inhibitor (~38-fold selective). ebi.ac.uk
    5k Aβ Aggregation 88.81% inhibition at 25µM Strong inhibitor of amyloid-beta self-aggregation. ebi.ac.uk

    | 5h | AChE | 6.83 nM | Potent AChE inhibitor. | ebi.ac.uk |

    Computational Chemistry and in Silico Modeling in 3s 3 Ethynylpiperidine Research

    Molecular Docking Investigations of Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, forming a stable complex. slideshare.net This method is crucial for understanding the binding mode of (3S)-3-ethynylpiperidine at its biological targets. The process involves sampling a vast number of orientations and conformations of the ligand within the binding site of a macromolecule and scoring them based on binding affinity.

    In studies involving piperidine-based compounds, docking has been instrumental in elucidating key intermolecular interactions. For instance, research on piperidine (B6355638)/piperazine (B1678402) derivatives targeting the sigma-1 receptor (S1R) revealed that the most potent ligands anchor themselves firmly within the binding site through specific interactions, such as a salt bridge with the glutamic acid residue Glu172. nih.gov Docking studies can identify hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity and selectivity. nih.govrsc.org By analyzing the docked pose of (3S)-3-ethynylpiperidine, researchers can hypothesize which functional groups are essential for its activity and how modifications to its structure might enhance its interaction with a target protein. slideshare.net This information provides a rational basis for structure-based drug design, guiding the synthesis of new analogs with improved potency and specificity.

    Quantitative Structure-Activity Relationship (QSAR) Methodologies

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of unsynthesized compounds. For a series of molecules like piperidine derivatives, QSAR can identify the key physicochemical properties that govern their pharmacological effects. nih.govijpsonline.com Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA and CoMSIA, extend this concept by considering the 3D properties of molecules. ijpsonline.com

    Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activities of a set of molecules with their 3D steric and electrostatic properties. slideshare.netijpsonline.com The methodology assumes that changes in biological activity correlate with changes in the shape and electrostatic fields of the molecules. ijpsonline.com To perform a CoMFA study, molecules are aligned in 3D space, and their steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at the intersections of a surrounding 3D lattice. google.com

    The resulting data table is analyzed using Partial Least Squares (PLS) regression to generate a model that can predict the activity of new compounds. ijpsonline.comgoogle.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups or altering electrostatic potential—are likely to increase or decrease biological activity. slideshare.net A statistically significant model is typically indicated by a high cross-validation coefficient (q² > 0.6). mdpi.com CoMFA has been widely applied in drug design to optimize lead compounds and generate hypotheses about ligand-receptor binding. slideshare.net

    Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that builds upon the principles of CoMFA. mdpi.comresearchgate.net In addition to steric and electrostatic fields, CoMSIA evaluates three other physicochemical properties: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov This is considered an advantage over CoMFA, as it provides a more comprehensive description of the molecular properties relevant to ligand-receptor interactions. researchgate.net

    CoMSIA uses a Gaussian-type function to calculate the similarity indices at each grid point, which avoids the singularities at atomic positions and arbitrary cutoffs often encountered in CoMFA. nih.govsci-hub.st This results in contour maps that are generally smoother and easier to interpret. nih.gov Like CoMFA, CoMSIA models are validated statistically, with robust models showing high q² and predictive r² (r²_pred) values. mdpi.comnih.gov For example, 3D-QSAR studies on α1A-adrenergic receptor antagonists yielded high cross-validation coefficients for both CoMFA and CoMSIA models (q² = 0.840). mdpi.com The detailed and intuitive nature of CoMSIA maps offers a significant guide for designing novel compounds with desired activities. nih.gov

    Table 1: Comparison of CoMFA and CoMSIA Methodologies

    Feature Comparative Molecular Field Analysis (CoMFA) Comparative Molecular Similarity Indices Analysis (CoMSIA)
    Fields Calculated Steric (Lennard-Jones) and Electrostatic (Coulombic). google.com Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor. mdpi.comnih.gov
    Potential Function Uses Lennard-Jones and Coulomb potentials, which can have singularities at atomic centers. nih.gov Uses a Gaussian-type distance-dependent function, avoiding singularities and arbitrary cutoffs. nih.govsci-hub.st
    Contour Maps Can be fragmented and less intuitive due to steep potential gradients near the molecular surface. nih.gov Generally smoother, more contiguous, and easier to interpret. nih.gov
    Primary Goal Correlates biological activity with the 3D shape and electrostatic characteristics of molecules. slideshare.net Correlates biological activity with molecular similarity indices across five key physicochemical properties. nih.gov
    Statistical Method Typically uses Partial Least Squares (PLS) analysis. ijpsonline.com Also uses Partial Least Squares (PLS) analysis. nih.gov

    In recent years, machine learning (ML) techniques have been increasingly integrated into QSAR modeling to handle complex, non-linear relationships between chemical structures and biological activities. rsc.org Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) can often generate more accurate and predictive models than traditional linear methods like PLS. nih.govresearchgate.net

    A study on the toxicity of 33 piperidine derivatives against Aedes aegypti utilized various ML approaches, including SVM and ANNs, to develop robust QSAR models. nih.gov These models achieved high determination coefficients (r² > 0.85) and demonstrated strong predictive power. nih.gov ML methods can also be used for feature selection, identifying the most relevant molecular descriptors from a large pool of possibilities, which helps in building simpler and more interpretable models. rsc.orgmdpi.com The application of ML to QSAR for compounds like (3S)-3-ethynylpiperidine can lead to highly predictive models of activity, selectivity, and other pharmacological properties, guiding the discovery of novel therapeutic agents. mdpi.comnih.gov

    Table 2: Machine Learning Models in QSAR Studies

    Machine Learning Model Description Application in QSAR
    Artificial Neural Networks (ANN) Computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex, non-linear relationships. Used to predict biological activity from molecular descriptors, often showing high performance for complex datasets. nih.gov
    Support Vector Machines (SVM) A supervised learning algorithm that finds an optimal hyperplane to separate data points into different classes or to perform regression. Effective for both classification (active vs. inactive) and regression (predicting pIC50) tasks in QSAR. nih.govresearchgate.net
    Random Forest (RF) An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. Known for high accuracy, robustness against overfitting, and the ability to rank descriptor importance. researchgate.net
    Projection Pursuit Regression (PPR) A statistical method that models a response variable as a sum of non-linear transformations of projections of the predictor variables. Applied in QSAR to capture non-linear structure-activity relationships. nih.gov

    Molecular Dynamics Simulations for Conformational and Binding Analysis

    While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, large-scale conformational rearrangements, and the stability of key interactions. nih.govnih.gov

    For a compound like (3S)-3-ethynylpiperidine, MD simulations can be used to validate a docking pose by assessing its stability throughout the simulation. nih.gov Analysis of parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone can indicate whether the complex reaches a stable equilibrium. nih.gov Furthermore, MD simulations help identify crucial amino acid residues that maintain persistent interactions with the ligand and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov These simulations provide critical insights into the dynamic nature of molecular recognition, which is essential for understanding the mechanism of action.

    Prediction of Molecular Interactions and Pharmacological Profiles using Computational Tools

    Once a target is identified, molecular docking can predict the binding mode, which then informs structure-based design. nih.govrsc.org QSAR models, particularly 3D-QSAR and ML-based approaches, can then be developed using a series of analogs to predict the activity of newly designed compounds before they are synthesized. nih.govijpsonline.com Finally, MD simulations can be employed to refine the binding hypothesis, confirm the stability of the ligand-receptor complex, and analyze the dynamic interactions that govern binding affinity and specificity. nih.gov This synergistic use of computational methods allows for a comprehensive in silico assessment of a compound's potential, significantly streamlining the path from initial hit to optimized lead compound. nih.gov

    In Silico Scaffold Exploration and De Novo Design in (3S)-3-ethynylpiperidine Research

    The exploration of novel chemical entities with desired pharmacological profiles is a cornerstone of modern drug discovery. Computational chemistry, particularly through in silico scaffold exploration and de novo design, offers powerful tools to navigate the vastness of chemical space efficiently. These methods are instrumental in generating innovative molecular architectures that can serve as starting points for new therapeutic agents. While direct and detailed research focusing exclusively on the (3S)-3-ethynylpiperidine scaffold in de novo design and scaffold hopping is not extensively documented in publicly available literature, the principles of these computational techniques are broadly applicable and can be theoretically applied to this scaffold.

    De novo drug design involves the computational creation of novel molecular structures with desirable properties, tailored to fit a specific biological target. This process often begins with a seed structure or even a single atom within the active site of a target protein, progressively building a molecule that satisfies steric and electronic requirements for optimal binding. The (3S)-3-ethynylpiperidine scaffold, with its rigid piperidine ring, stereocenter, and reactive ethynyl (B1212043) group, presents a unique starting point for such design endeavors. The ethynyl group, in particular, can act as a versatile chemical handle for further functionalization or as a key interaction point within a binding pocket.

    Scaffold hopping is a computational strategy aimed at identifying isofunctional molecular skeletons that can mimic the biological activity of a known parent compound while possessing a different core structure. nih.gov This technique is valuable for developing new intellectual property, improving pharmacokinetic properties, or circumventing toxicity issues associated with the original scaffold. Starting with a molecule containing the (3S)-3-ethynylpiperidine core, scaffold hopping algorithms could be employed to search virtual libraries for new core structures that maintain the crucial pharmacophoric features responsible for its biological activity.

    Theoretical Application to (3S)-3-ethynylpiperidine:

    In a hypothetical in silico workflow, the (3S)-3-ethynylpiperidine scaffold could be used as a query for similarity searches in large chemical databases. These searches would not be limited to structural similarity but would also consider pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic centers, and the spatial arrangement of the ethynyl group. nih.gov Advanced algorithms could then be used to generate novel molecules by either decorating the existing piperidine scaffold with new substituents or by replacing the piperidine ring itself with other cyclic systems that maintain a similar three-dimensional arrangement of key functional groups.

    Molecular docking and molecular dynamics simulations would be critical subsequent steps to evaluate the binding modes and affinities of these newly designed compounds against a specific biological target. nih.govchemrevlett.com For instance, if targeting a particular enzyme, the designed molecules would be computationally docked into the active site to predict their binding orientation and interaction energies. nih.gov

    Illustrative Data from Analogous Systems:

    While specific data tables for de novo design originating from (3S)-3-ethynylpiperidine are not available, we can look at computational studies on analogous heterocyclic systems to understand the nature of the data generated. For example, in the design of novel inhibitors for a target protein, a computational approach might yield a table of newly designed compounds with their predicted binding affinities and other relevant physicochemical properties.

    The Role of 3s 3 Ethynylpiperidine;hydrochloride As a Key Chemical Precursor and Intermediate

    Applications in Synthetic Organic Chemistry as a Chiral Building Block

    Chiral building blocks are essential in drug discovery and development for creating enantiomerically pure molecules. nih.gov (3S)-3-ethynylpiperidine;hydrochloride serves as an important chiral synthon, providing a pre-built stereocenter within the piperidine (B6355638) framework. The "(3S)" designation indicates a specific three-dimensional arrangement at the third carbon of the piperidine ring, which is crucial for determining the biological activity of the final target molecule. evitachem.comnih.gov

    The utility of this compound as a building block stems from its two key structural features: the chiral piperidine ring and the terminal alkyne. The piperidine nitrogen can be functionalized, and the ring can participate in various conformational arrangements, while the ethynyl (B1212043) group is available for a host of chemical reactions. evitachem.com These reactions include nucleophilic additions, cycloadditions, and transition-metal-catalyzed couplings, such as the Sonogashira coupling, which are fundamental for carbon-carbon bond formation. evitachem.comresearchgate.net The presence of the alkyne allows for the construction of expanded molecular architectures and three-dimensional acetylenic scaffolds. ethz.ch

    Chemists utilize a variety of chiral piperidine derivatives as building blocks for asymmetric synthesis. The selection of a specific building block depends on the desired target structure.

    Interactive Table: Examples of Chiral Piperidine Building Blocks in Synthesis

    Compound Name CAS Number Key Application/Use
    (R)-(-)-3-Aminopiperidine Dihydrochloride 334618-23-4 Precursor for synthesizing enzyme inhibitors and other nitrogen-containing targets. tcichemicals.com
    (S)-(+)-3-Aminopiperidine Dihydrochloride 334618-23-4 Enantiomeric counterpart used in asymmetric synthesis.
    (R)-(-)-3-Piperidinol Hydrochloride 198976-43-1 Building block for synthesizing various alkaloids and pharmaceuticals. tcichemicals.comportico.org
    (S)-(+)-3-Piperidinol Hydrochloride 475058-41-4 Used in the synthesis of nicotinic acetylcholine (B1216132) receptor ligands. tcichemicals.com
    (S)-1-Boc-3-aminopiperidine 625471-18-3 Protected amine for controlled, stepwise synthesis of complex piperidines. tcichemicals.com

    Precursor in the Synthesis of Pharmacologically Relevant Compounds

    The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, (3S)-3-ethynylpiperidine and related structures are valuable precursors for creating new pharmacologically relevant compounds. evitachem.comnih.gov It serves as a key intermediate in the synthesis of molecules targeting a range of conditions, particularly neurological disorders. evitachem.com

    A prominent example of a piperidine-containing drug class is the immunomodulatory drugs (IMiDs). The synthesis of lenalidomide, for instance, involves the condensation of a substituted benzoate (B1203000) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, a related piperidine precursor. mdpi.com This demonstrates a convergent strategy where a chiral piperidine-based intermediate is coupled with another molecular fragment to assemble the final active pharmaceutical ingredient. mdpi.com

    Modern drug discovery often employs flow chemistry to rapidly assemble libraries of related compounds for biological screening. nih.gov This technology is well-suited for multi-step syntheses starting from precursors like (3S)-3-ethynylpiperidine. By varying the reaction partners that engage with the ethynyl or piperidine functionalities, chemists can efficiently generate a diverse set of molecules with potential therapeutic value. nih.gov

    Intermediate in the Construction of Complex Heterocyclic Systems

    The dual reactivity of (3S)-3-ethynylpiperidine makes it an ideal intermediate for building more elaborate heterocyclic systems. evitachem.com The terminal alkyne is particularly useful for cycloaddition reactions, which are powerful methods for forming new rings. For example, the ethynyl group can participate in [3+2] cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition or "click chemistry") to form triazoles, or in Diels-Alder reactions to form six-membered rings. evitachem.com

    Furthermore, the piperidine ring itself can be constructed or modified using strategic cycloadditions. Formal [3+3] cycloaddition reactions, for instance, provide a direct route to the piperidine core and have been employed in the synthesis of various alkaloids. rsc.org

    The ethynyl group also acts as a precursor for other functional groups. It can undergo nucleophilic substitution reactions or be used in metal-catalyzed cross-coupling reactions to link the piperidine core to other aromatic or heterocyclic systems. evitachem.com The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a common method used to introduce the piperidine scaffold into larger, conjugated systems, such as those found in novel nucleoside derivatives. researchgate.net

    Integration into Multi-step Synthesis Schemes for Natural Products and Analogs

    Total synthesis, the complete chemical synthesis of complex molecules from simple precursors, is a key driver of innovation in organic chemistry. nih.gov Chiral building blocks like (3S)-3-ethynylpiperidine are frequently integrated into lengthy, multi-step syntheses of natural products and their analogs. The synthesis of various 3-piperidinol alkaloids, such as prosafrinine and prosopinine, relies on chiral piperidine intermediates to establish the correct stereochemistry. portico.org

    Modern synthetic strategies often use flow chemistry to link multiple reaction steps into a single continuous sequence, avoiding the need for isolation and purification of each intermediate. syrris.jprsc.org This approach was successfully used in the multi-step synthesis of the alkaloid natural product (±)-oxomaritidine. rsc.org A precursor like (3S)-3-ethynylpiperidine is well-suited for such automated processes, where it can be introduced into a flow reactor and sequentially modified to build up molecular complexity, ultimately yielding the target natural product or a designed analog. syrris.jp These synthetic analogs are crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

    Molecular Target Engagement and Mechanistic Insights for 3s 3 Ethynylpiperidine Derivatives

    Enzymatic Inhibition Profiles of Piperidine (B6355638) Analogs

    The structural versatility of the piperidine ring allows for its incorporation into a wide array of enzyme inhibitors, targeting key players in cellular signaling, neurotransmitter metabolism, and inflammatory processes.

    The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its hyperactivation is common in various cancers. nih.govresearchgate.net Consequently, developing inhibitors for kinases within this pathway, such as PI3K, PDK1, and mTOR, is a major focus of therapeutic research. nih.gov Dual-specificity inhibitors that target both PI3K and mTOR kinase domains are of particular interest as they can interrupt the feedback loop that activates AKT when mTORC1 is inhibited alone. nih.gov

    While many inhibitors are based on scaffolds like pyrimidines, pyridines, and quinazolines, the piperidine moiety is also explored. nih.gov For instance, the morpholine (B109124) ring, a common feature in many PI3K/Akt/mTOR inhibitors, highlights the utility of six-membered heterocycles in this context. nih.gov A series of 3-ethynyl-1H-indazoles has been shown to exhibit low micromolar inhibition against PI3K, PDK1, and mTOR, demonstrating the potential of the ethynyl (B1212043) group as part of an ATP mimetic scaffold for kinase inhibition.

    Pyruvate dehydrogenase kinase (PDK) is another significant target, particularly in cancer metabolism. Over-expression of PDKs facilitates the Warburg effect, an alteration in glucose metabolism seen in many tumor cells. nih.gov While several PDK inhibitors have been identified, such as dichloroacetate (B87207) (DCA) and derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, research into piperidine-based inhibitors for this target is less documented in the available literature. nih.govresearchgate.net BX795 is noted as a pharmacological inhibitor of PDK1 that can synergistically enhance the radiosensitivity of resistant cancer cells. nih.gov

    Piperidine derivatives have been extensively investigated as modulators of cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B), which are key enzymes in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov The piperidine nucleus is a core feature of many potent MAO inhibitors. nih.govacs.org

    For example, piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, inhibits both MAO-A and MAO-B. nih.gov Synthetic derivatives have shown even greater potency and selectivity. Studies on piperine derivatives revealed that a 4-methyl-substituted piperidine ring resulted in high inhibitory activity for MAO-B with a selectivity value greater than 201.207. acs.org Similarly, a series of pyridazinobenzylpiperidine derivatives were evaluated, with compound S5 showing the most potent inhibition of MAO-B with an IC₅₀ value of 0.203 μM and a high selectivity index of 19.04 over MAO-A. nih.govresearchgate.net This inhibition was determined to be reversible and competitive. nih.govresearchgate.net

    In the context of cholinesterase inhibition, Donepezil (B133215), a well-known piperidine derivative, is a leading acetylcholinesterase inhibitor. mui.ac.ir Rational design based on its structure has led to new N-benzyl-piperidine derivatives that act as dual inhibitors of both AChE and BuChE. nih.gov One such derivative, 4a , was identified as the most potent, with IC₅₀ values of 2.08 μM for AChE and 7.41 μM for BuChE. nih.gov Another study developed N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, where compound 5d , featuring an ortho-fluorine substitution, exhibited an exceptionally potent AChE inhibition with an IC₅₀ of 13 nM, significantly superior to the reference drug Donepezil. nih.govmui.ac.ir

    Table 1: Inhibition of Cholinesterases and MAO-B by Piperidine Derivatives This is an interactive table, you can sort and filter the data.

    Compound Class Specific Derivative Target Enzyme IC₅₀ (µM) Ki (µM) Selectivity Index (SI) Reference
    Pyridazinobenzylpiperidine Compound S5 MAO-B 0.203 0.155 19.04 nih.govresearchgate.net
    Pyridazinobenzylpiperidine Compound S5 MAO-A 3.857 - - nih.gov
    Pyridazinobenzylpiperidine Compound S16 MAO-B 0.979 0.721 - nih.govresearchgate.net
    Pyridazinobenzylpiperidine Compound S15 MAO-A 3.691 - - nih.gov
    Piperine Derivative Piperine MAO-A 20.9 19.0 - nih.gov
    Piperine Derivative Piperine MAO-B 7.0 3.19 - nih.gov
    Piperine Derivative Compound 6 MAO-A 3.66 - - nih.gov
    Piperine Derivative Compound 6 MAO-B 0.045 - 81.33 nih.gov
    N-benzyl-piperidine Compound 4a AChE 2.08 - - nih.gov
    N-benzyl-piperidine Compound 4a BuChE 7.41 - - nih.gov
    N-(2-(piperidine-1-yl)ethyl)benzamide Compound 5d (ortho-fluoro) AChE 0.013 - - nih.govmui.ac.ir

    Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammation pathway, and its selective inhibition is a goal for anti-inflammatory drug development. nih.govnih.gov While many selective COX-2 inhibitors are based on diaryl heterocycle scaffolds like pyrazole (B372694) or furanone, piperidine-containing structures have also been explored. nih.gov For example, piperine has been shown to inhibit COX-2 activity, which contributes to its suppression of macrophage inflammatory responses. mdpi.com A study on the conversion of arachidonic acid in RAW264.7 cells demonstrated that piperine inhibits COX-2 but not COX-1. mdpi.com In another study, a series of complex derivatives, specifically substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamides, were designed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), with the piperidine pharmacophore included to achieve sEH inhibition. researchgate.net

    4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in tyrosine metabolism and is a validated target for herbicides and certain human inherited diseases. wikipedia.orgscite.ainih.govnih.gov The known inhibitors of HPPD predominantly belong to specific structural classes, such as triketones (e.g., mesotrione, nitisinone) and pyrazoles. researchgate.netnih.gov Based on the available scientific literature, piperidine derivatives have not been a primary focus in the development of HPPD inhibitors. researchgate.netscite.ainih.govnih.gov

    Table 2: COX-2 Inhibition by Piperidine-Containing Compounds This is an interactive table, you can sort and filter the data.

    Compound Target Enzyme IC₅₀ (µM) Selectivity Reference
    Piperine PGE₂ Generation (COX-2 mediated) 7.7 Selective for COX-2 over COX-1 mdpi.com
    Piperidine-carboxamide (10e) sEH 0.124 Dual COX-2/sEH inhibitor researchgate.net

    Ion Channel Modulatory Activities

    Voltage-gated ion channels are fundamental for electrical signaling in excitable cells, and their modulation by small molecules is a key therapeutic strategy.

    The voltage-gated sodium channels NaV1.4 and NaV1.5 are crucial for initiating action potentials in skeletal and cardiac muscle, respectively. nih.govuq.edu.au Dysregulation of these channels can lead to various disorders, including myotonia, paralysis, and cardiac arrhythmias. researchgate.netnih.gov The cardiac channel NaV1.5 is a primary target for class I antiarrhythmic drugs and is also a channel to be avoided in general drug development due to potential off-target cardiotoxicity. frontiersin.org

    The modulation of these channels by piperidine-containing compounds has been documented. Ranolazine, a drug containing a piperazine (B1678402) ring (structurally related to piperidine), is known to inhibit the late Na⁺ current in various sodium channels, including NaV1.5. frontiersin.org Studies on other channel types have shown that arylmethylpiperidine derivatives can act as potent inhibitors. For instance, a series of arylmethylpiperidines were evaluated as inhibitors of the Kv1.5 potassium channel, which is also involved in cardiac function, with compound DDO-02005 showing good inhibitory activity (IC₅₀ = 0.72 μM). nih.gov

    While direct studies on (3S)-3-ethynylpiperidine are limited, research on related structures provides insight. For example, N-benzylated β-proline derivatives have been identified as effective use-dependent blockers of the human NaV1.4 channel. researchgate.net Furthermore, multiscale simulations suggest that phosphoinositides, which are lipid cofactors, modulate NaV1.4 activity by binding to a conserved site involving the DIV S4-S5 linker, highlighting a potential allosteric regulatory mechanism. elifesciences.org Certain aryl and acylsulfonamides have been identified as state-dependent inhibitors of the NaV1.3 channel, with some showing an IC₅₀ value as low as 20 nM against the inactivated state, while having weaker effects on NaV1.5. nih.gov

    Receptor Binding and Antagonistic/Agonistic Activities

    Piperidine derivatives exhibit a wide range of activities at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels, acting as agonists, antagonists, or allosteric modulators.

    The piperidine moiety is a critical structural element for compounds targeting histamine (B1213489) H3 and sigma-1 (σ₁) receptors. nih.gov In a study of dual-acting ligands, replacing a piperazine ring with a piperidine ring (comparing compound 4 to 5 ) dramatically increased affinity for the σ₁ receptor (Kᵢ changing from 1531 nM to 3.64 nM) while maintaining high affinity for the histamine H₃ receptor. nih.gov Compound 11 , another piperidine derivative, also showed a high binding preference for the σ₁ receptor. nih.gov Another investigation identified a piperidine/piperazine-based compound, 1 , as a potent S1R agonist with a Kᵢ value of 3.2 nM. rsc.org

    In the realm of opioid receptors, fentanyl and its analogues, which are built on a phenylpiperidine core, are well-known for their high affinity for the μ-opioid receptor. nih.gov The binding affinity of these compounds can be significantly influenced by chemical modifications at the 4-position of the piperidine ring. nih.gov

    Furthermore, piperidine derivatives have been developed as antagonists for purinergic P2Y receptors. In one study, several derivatives were found to have moderate to excellent inhibitory potential against P2Y1 receptors, with derivative 1h showing the maximum inhibition with an IC₅₀ value of 0.19 ± 0.04 µM. nih.gov

    Table 3: Receptor Binding and Functional Activity of Piperidine Derivatives This is an interactive table, you can sort and filter the data.

    Compound Class Specific Derivative Target Receptor Activity Affinity (Kᵢ, nM) IC₅₀ (µM) Reference
    Piperazine Derivative Compound 4 Histamine H₃ Antagonist 3.17 - nih.gov
    Piperazine Derivative Compound 4 Sigma-1 (σ₁) Antagonist 1531 - nih.gov
    Piperidine Derivative Compound 5 Histamine H₃ Antagonist 7.70 - nih.gov
    Piperidine Derivative Compound 5 Sigma-1 (σ₁) Antagonist 3.64 - nih.gov
    Piperidine Derivative Compound 11 Histamine H₃ Antagonist 6.2 - nih.gov
    Piperidine Derivative Compound 11 Sigma-1 (σ₁) Antagonist 4.41 - nih.gov
    Piperidine/Piperazine Compound 1 Sigma-1 (σ₁) Agonist 3.2 - rsc.org
    Piperidine Derivative Compound 1h P2Y₁ Antagonist - 0.19 nih.gov
    Phenylpiperidine Fentanyl μ-Opioid Agonist 0.007 - 214 - nih.gov

    Mechanistic Investigations in Cell-Based Models

    Cell-based assays are critical for elucidating the mechanisms through which a compound exerts its biological effects. The following sections discuss potential cellular mechanisms of (3S)-3-ethynylpiperidine derivatives, drawing parallels from related molecular structures.

    The Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways are central regulators of cell survival, proliferation, and inflammation. The PI3K/Akt pathway is a crucial pro-survival cascade, while the NF-κB pathway is a primary regulator of inflammatory and immune responses.

    There is no direct evidence detailing the effects of (3S)-3-ethynylpiperidine on these pathways. However, numerous studies have shown that other heterocyclic compounds can modulate PI3K/Akt and NF-κB signaling. For instance, certain indole (B1671886) derivatives can deregulate the PI3K/Akt/mTOR pathway and inhibit the activation of NF-κB. nih.gov Mechanistically, this can occur through the inhibition of IκBα phosphorylation, which prevents the translocation of the active NF-κB dimer to the nucleus. nih.gov Given that piperidine is another common nitrogen-containing heterocycle, it is plausible that its derivatives could also interact with components of these critical signaling cascades, although this requires experimental verification.

    The ethynyl group is a key feature of several potent biologically active molecules. While (3S)-3-ethynylpiperidine is not a nucleoside, the mechanism of ethynyl-containing nucleosides can serve as an example of how this functional group can interfere with fundamental cellular processes.

    For instance, 1-(3-C-ethynyl-β-d-ribo-pentofuranosyl)cytosine (ECyd), an ethynyl nucleoside analog, is a powerful inhibitor of RNA synthesis. This compound exerts its anticancer effects by efficiently blocking the transcription process in cancer cells. Similarly, 5-ethynylcytidine (B1258090) (EC) is another analog that is effectively incorporated into newly transcribed RNA, but not DNA, allowing for the sensitive detection and potential disruption of RNA synthesis. These examples highlight the capacity of the ethynyl moiety to act as a substrate for cellular enzymes and subsequently disrupt critical biosynthetic pathways.

    The ability to induce apoptosis (programmed cell death) and inhibit cell proliferation are hallmark characteristics of many potential anticancer agents. Various piperidine derivatives have been investigated for these properties.

    Studies on novel piperidine derivatives have demonstrated their capacity to induce apoptosis and modify cell proliferation. For example, a study on a tridecylpyrrolidine-diol derivative, a related heterocyclic amine, showed it induced apoptosis in colon cancer cells through both extrinsic and intrinsic pathways. This was evidenced by the activation of caspases-3/7 and -8, cleavage of PARP, and dysregulation of Bcl-2 family proteins. nih.gov Another piperidine derivative, Tempicol-3, has been shown to act as an apoptosis inducer and a cell proliferation modifier in sarcoma cells. While specific data for (3S)-3-ethynylpiperidine is unavailable, the general class of substituted piperidines and related heterocycles shows significant potential in modulating these cellular processes.

    Below is a data table of IC₅₀ values for various heterocyclic derivatives, illustrating their anti-proliferative effects on different cancer cell lines.

    CompoundCell LineAssayIC₅₀ (µM)Reference
    (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochlorideHCT116 (Colon Cancer)MTT3.2 nih.gov
    (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochlorideCaco-2 (Colon Cancer)MTT2.17 nih.gov
    Piperazinyl thiourea (B124793) derivative (L2)HCT116+ch3 (Cisplatin-resistant Colon Cancer)MTS9.02
    Coumarin-triazole hybrid (5h)T47D (Breast Cancer)Anti-proliferativePotent Activity Reported

    Platelet aggregation is a key process in thrombosis, and its inhibition is a therapeutic strategy for cardiovascular diseases. Antioxidants can mitigate cellular damage caused by oxidative stress, which is implicated in numerous pathologies.

    Principles of Green Chemistry in the Sustainable Synthesis of 3s 3 Ethynylpiperidine and Its Analogs

    Development of Environmentally Benign Synthetic Routes

    The development of sustainable methods for creating nitrogen heterocycles is a primary objective for the chemical industry, with a particular focus on chiral piperidines due to their significance in medicinally active compounds. nih.gov Traditional multi-step syntheses for substituted piperidines are often inefficient and generate significant waste. nih.gov Consequently, modern strategies prioritize the development of environmentally benign routes that are both efficient and reduce reliance on hazardous reagents.

    A key approach involves the dearomatization of readily available pyridine (B92270) precursors. nih.govdigitellinc.com For instance, a chemo-enzymatic strategy allows for the asymmetric dearomatization of activated pyridines to yield a broad range of chiral piperidines. nih.gov Another innovative method involves a two-stage process that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This approach simplifies the construction of complex piperidines by using enzymes to selectively functionalize the piperidine (B6355638) ring, followed by a nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds, thereby avoiding harsh reagents and expensive precious metal catalysts like palladium. news-medical.net

    Further green approaches include one-pot syntheses from simple starting materials like alkyl dihalides and primary amines in an alkaline aqueous medium under microwave irradiation, which offers an efficient cyclocondensation method. organic-chemistry.org The use of borane-catalyzed, metal-free transfer hydrogenation of pyridines also presents a practical and safer alternative to methods requiring high-pressure hydrogen gas. organic-chemistry.org These routes exemplify a shift towards safer reaction conditions and starting materials, fundamental to green chemistry.

    Maximizing Atom Economy and Reaction Efficiency

    Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.comjk-sci.com Syntheses with high atom economy minimize waste at the molecular level. nih.gov For piperidine synthesis, this is achieved by favoring addition and cyclization reactions over substitution and elimination reactions, which inherently generate stoichiometric byproducts.

    Reactions that are highly atom-economical include catalytic hydrogenations, pericyclic reactions like the Diels-Alder reaction, and cascade reactions where multiple bonds are formed in a single sequence. primescholars.comnih.gov For example, a nickel-catalyzed [4+2] cycloaddition of 3-azetidinone and alkynes provides a direct, single-step route to highly substituted piperidines with excellent yield and regioselectivity. nih.gov This method is superior in atom economy compared to classical multi-step routes that often involve protecting groups and generate substantial waste. nih.govnih.gov

    The table below illustrates the conceptual difference in atom economy between two generalized synthetic approaches to piperidines.

    Reaction Type General Scheme Byproducts Relative Atom Economy Reference
    Addition/Cycloaddition A + B → ProductMinimal or noneHigh nih.govnih.gov
    Substitution (e.g., with protecting groups) A + B → Intermediate + X; Intermediate + C → Product + YStoichiometric (X, Y)Low primescholars.comjk-sci.com

    Poor atom economy is a common issue in pharmaceutical synthesis, where complex structures often necessitate the use of versatile but inefficient reactions. primescholars.com By designing syntheses that maximize the incorporation of all reactant materials into the final product, such as direct C-H functionalization or one-pot cycloadditions, the environmental footprint of producing molecules like (3S)-3-ethynylpiperidine is significantly reduced. nih.govnews-medical.netjk-sci.com

    Implementation of Sustainable Solvents and Catalytic Systems

    The choice of solvents and catalysts is paramount in developing sustainable chemical processes. Green chemistry encourages the use of non-toxic, renewable solvents and highly efficient catalytic systems to minimize waste and energy consumption. nih.gov

    Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and safety risks. Water is an ideal green solvent due to its non-toxicity, availability, and safety. organic-chemistry.org The synthesis of piperidone derivatives has been successfully demonstrated using a deep eutectic solvent of glucose-urea, which serves as an inexpensive and effective reaction medium. asianpubs.org Similarly, a one-pot synthesis of N-substituted piperidones has been developed in an alkaline aqueous medium. organic-chemistry.org

    Hydrogenation of pyridines to piperidines can also be performed in water. A heterogeneous 10% Rhodium-on-carbon catalyst has been used for the complete hydrogenation of various heteroaromatic compounds, including pyridines, at moderate temperature and pressure in water. organic-chemistry.org In some cases, reactions can be run under solvent-free conditions, further reducing waste. For instance, a one-pot, three-component synthesis of bis-spiro piperidine derivatives can be performed under ultrasonic irradiation at room temperature without solvent, accelerated by a nano-supported solid acid catalyst. nih.gov

    Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. jk-sci.com Both metal-based catalysts and biocatalysts play a crucial role in the sustainable synthesis of chiral piperidines.

    Metal-Catalysis: Transition metal catalysis is widely used for the synthesis of piperidines. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to produce enantioenriched 3-substituted piperidines from pyridine precursors. acs.org Nickel-catalyzed cycloadditions offer an efficient route to piperidones from alkynes, and copper-catalyzed reactions have been used for the direct functionalization of saturated nitrogen heterocycles. nih.govresearchgate.net A unified strategy using an Iridium/Copper catalyst system enables the one-pot, enantioselective synthesis of various piperidine alkaloids from simple amides and alkynes. nih.gov These catalytic methods often replace stoichiometric reagents, leading to higher atom economy and reduced waste. nih.gov

    Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green synthesis. nih.govnih.gov In the synthesis of chiral amines and piperidines, enzymes like transaminases, oxidases, and dehydrogenases are increasingly employed. nih.govnih.gov For example, transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high stereoselectivity. nih.gov Recent advances have combined biocatalysis with chemical catalysis; a novel method for synthesizing complex piperidines uses enzymes for C-H oxidation followed by nickel-catalyzed cross-coupling, reducing a 7-17 step process to just 2-5 steps. news-medical.net This chemo-enzymatic approach highlights the power of integrating different catalytic systems to build complex molecules efficiently and sustainably. nih.govnews-medical.net

    The following table summarizes various catalytic systems used in sustainable piperidine synthesis.

    Catalyst Type Catalyst Example Reaction Key Advantages Reference
    Metal-Catalysis Rhodium complexAsymmetric Reductive HeckHigh enantioselectivity for 3-substituted piperidines. acs.org
    Metal-Catalysis Nickel-phosphine complex[4+2] CycloadditionSingle-step, high-yield access to substituted piperidines. nih.gov
    Metal-Catalysis Iridium/Copper/N-PINAPReductive AlkynylationOne-pot synthesis of piperidine alkaloids. nih.gov
    Biocatalysis Transaminase (ATA)Asymmetric synthesis of chiral aminesHigh stereoselectivity, mild conditions. nih.gov
    Chemo-enzymatic Enzyme (for C-H oxidation) + Ni catalyst (for cross-coupling)C-H Functionalization/CouplingDrastically reduced step count, avoids precious metals. news-medical.net

    Strategies for Waste Minimization and Process Intensification

    Waste minimization in the pharmaceutical industry is driven by both environmental regulations and economic pressures. core.ac.uk Strategies go beyond simple disposal and focus on source reduction and process optimization. core.ac.ukepa.gov This is achieved through process intensification, where multi-step syntheses are telescoped into one-pot or cascade reactions, eliminating the need for intermediate isolation, workup, and purification steps, which are major sources of waste. researchgate.net

    A one-pot cyclization/reduction cascade of halogenated amides has been developed to synthesize piperidines, integrating amide activation, reduction, and intramolecular substitution into a single efficient process. researchgate.netmdpi.com Similarly, iron-catalyzed reductive amination allows for the synthesis of piperidines from ω-amino fatty acids in a one-pot procedure. mdpi.com

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